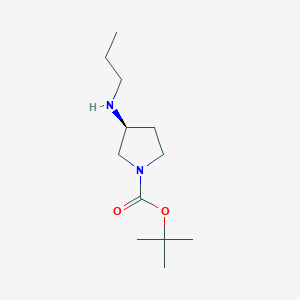

tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate

Description

Chemical Identity and Properties The compound tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate (CAS: 892390-30-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with a propylamino group and a tert-butyl carbamate protecting group at the 1-position.

The tert-butyl carbamate group is commonly employed to protect amines during multi-step syntheses, while the propylamino substituent may influence solubility and reactivity .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

InChI Key |

VUTULUPDGBEPBY-JTQLQIEISA-N |

Isomeric SMILES |

CCCN[C@H]1CCN(C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CCCNC1CCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow processes and advanced purification techniques can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or propylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Polarity: The propylamino group in the target compound provides basicity and moderate polarity, whereas hydroxypropyl (CAS 2609743-88-4) and hydroxymethylethyl (CAS 1788041-39-3) analogs exhibit increased hydrophilicity due to hydroxyl groups . Fluorinated derivatives (e.g., ) demonstrate enhanced metabolic stability, a feature absent in the target compound .

Stereochemical and Structural Complexity: The spiro-pyrrolidine-oxindole derivative () has a rigid, three-dimensional structure (melting point: 99°C) compared to the flexible pyrrolidine backbone of the target compound. This rigidity is advantageous in drug design for target binding .

Synthetic Utility: The tert-butyl carbamate group is a common protective strategy across all analogs. However, the target compound’s propylamino group may facilitate nucleophilic reactions (e.g., alkylation or acylation) absent in hydroxylated analogs . Pyridine-containing analogs () are tailored for heterocyclic drug discovery, whereas the target compound serves as a simpler intermediate .

Physicochemical Data Gaps :

- While the target compound lacks reported melting points or optical rotation data, analogs like the spiro-oxindole derivative () provide detailed characterization (e.g., [α]D²⁶ = -31.6), highlighting the need for further experimental validation of the primary compound .

Biological Activity

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇N₁O₂

- Molecular Weight : 171.24 g/mol

- SMILES Notation : CC(C)(C)OC(=O)[C@H]1CCNC1

The compound features a pyrrolidine ring substituted with a tert-butyl group and a propylamino group, which are critical for its biological activity. The stereochemistry indicated by the (3S) notation suggests specific spatial arrangements that may influence its interactions with biological targets.

This compound is believed to interact with various biomolecular targets, including enzymes and receptors. These interactions may modulate enzyme functions or receptor binding, potentially influencing metabolic pathways or signaling mechanisms. The specific pathways involved depend on the biological context and the nature of the target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.

- Receptor Binding : It could bind to various receptors, leading to physiological effects that are being explored for therapeutic applications.

- Therapeutic Potential : Studies suggest potential applications in treating neurological disorders and other conditions due to its ability to modulate biological pathways.

Applications in Research and Medicine

This compound has diverse applications across different fields:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

- Organic Synthesis : The compound is utilized as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently .

- Biochemical Research : Researchers employ it to study enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets .

- Agricultural Chemistry : Its potential for developing agrochemicals is being explored, contributing to more effective pest control solutions that are environmentally friendly .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Enzyme Inhibition :

- A study demonstrated that the compound inhibited specific enzymes involved in metabolic pathways, leading to decreased product formation in vitro. This suggests its potential use as a therapeutic agent in metabolic disorders.

-

Receptor Interaction Studies :

- Research indicated that this compound binds selectively to certain receptors, modulating their activity. This binding was characterized using radiolabeled ligands and competition assays.

-

Therapeutic Applications :

- Investigations into its effects on cell lines relevant to neurological disorders showed promising results, indicating potential neuroprotective effects that warrant further exploration.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate | Contains a carbamoyl group | Neuroprotective properties |

| Tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | Aminoethyl substitution | Anti-cancer activity |

| Tert-butyl pyrrolidine-2-carboxylic acid | Lacks propylamino group | Limited receptor interaction |

Q & A

Q. Q1. What are the key synthetic routes for tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

- Synthetic Routes :

- Boc Protection Strategy : Start with (3S)-3-aminopyrrolidine. Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .

- Propylamine Introduction : React the Boc-protected intermediate with propyl bromide or propylamine under nucleophilic substitution conditions. For stereochemical control, use chiral catalysts (e.g., Pd/C with chiral ligands) or enzymatic resolution .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) .

Advanced Synthesis: Optimizing Yield and Scalability

Q. Q2. How can conflicting literature reports on optimal reaction conditions (e.g., temperature, solvent) be resolved during scale-up?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, compare DCM vs. THF at 0°C vs. 25°C to identify yield trends .

- Continuous-Flow Systems : Improve scalability by transitioning from batch to flow chemistry, which enhances heat/mass transfer and reduces side reactions (e.g., using microreactors for Boc protection steps) .

- Data Resolution : Cross-validate conditions using kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and optimize reaction time .

Basic Characterization Techniques

Q. Q3. What analytical methods are critical for confirming the structure and purity of this compound?

- Essential Techniques :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify propylamine integration (δ ~1.4–1.6 ppm for CH₂ groups) and Boc group signals (δ ~1.4 ppm for tert-butyl).

- 2D NMR (COSY, HSQC) : Confirm pyrrolidine ring connectivity and stereochemistry .

2. Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ expected for C₁₃H₂₅N₂O₂: 265.1917) .

3. HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Stability and Storage

Q. Q4. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Stability Protocol :

- Accelerated Degradation Studies : Expose the compound to stressors (40°C/75% RH, acidic/basic buffers) for 14 days. Monitor via HPLC:

- Major Degradants : Hydrolysis of the Boc group (yielding pyrrolidine-3-propylamine) or oxidation of the pyrrolidine ring .

2. Optimal Storage : Store at –20°C in anhydrous DCM or under argon to prevent moisture/oxygen-induced degradation .

Biological Activity and Mechanism

Q. Q5. What strategies are used to study this compound’s interaction with biological targets (e.g., enzymes, receptors)?

- In Vitro Assays :

- Enzyme Inhibition : Screen against serine hydrolases or GPCRs using fluorogenic substrates (e.g., AMC-linked peptides) or radioligand binding assays .

- Molecular Docking : Model the compound’s 3D structure (from X-ray crystallography or DFT calculations) against target proteins (e.g., kinases) using AutoDock Vina .

- Advanced Studies :

Contradictory Data Analysis

Q. Q6. How should researchers address discrepancies in reported bioactivity or synthetic yields?

- Root-Cause Analysis :

- Collaborative Validation : Share samples with independent labs for cross-testing under identical protocols .

Methodological Pitfalls in Stereochemical Analysis

Q. Q7. What are common errors in determining enantiomeric excess, and how can they be avoided?

- Pitfalls :

- Column Selection : Using achiral HPLC columns mistakenly assumed to resolve enantiomers.

- Peak Overlap : Degradants co-eluting with the target compound.

- Solutions :

Environmental and Safety Considerations

Q. Q8. What safety protocols are critical when handling this compound in large-scale syntheses?

- Hazard Mitigation :

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .

Computational Modeling for Derivative Design

Q. Q9. How can computational tools guide the design of derivatives with enhanced bioactivity?

- Workflow :

- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects (e.g., adding electron-withdrawing groups to the pyrrolidine ring) .

- MD Simulations : Simulate binding stability over 100 ns to identify residues critical for target interaction (e.g., hydrogen bonds with Asp189 in trypsin-like proteases) .

Regulatory Compliance for Preclinical Studies

Q. Q10. What documentation is required to advance this compound to in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.